4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide
説明
The exact mass of the compound 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide is 423.0768029 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O4S/c1-11-10-14(23(2)22-11)16-20-21-17(27-16)19-15(24)4-3-9-28(25,26)13-7-5-12(18)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBSRGXZRYMIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and interactions with biomolecules. The information presented is derived from various research studies and includes data tables and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide
- Molecular Formula : C16H18ClN3O3S
- Molecular Weight : 373.85 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds similar to the target molecule. A series of derivatives were tested against various bacterial strains. The results indicated:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 4a | Salmonella typhi | Moderate |
| 4b | Bacillus subtilis | Strong |
| 4c | Escherichia coli | Weak |
The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains such as Escherichia coli .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Notably, it was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:
| Compound | Enzyme | IC50 Value (µM) |
|---|---|---|
| 7l | Acetylcholinesterase | 2.14 ± 0.003 |
| 7m | Urease | 0.63 ± 0.001 |
These results suggest that the compound exhibits significant inhibitory activity against these enzymes, which are critical in various physiological processes .
Binding Studies
In silico docking studies have provided insights into the interaction of the compound with bovine serum albumin (BSA). These studies indicated that the compound binds effectively to BSA, suggesting potential pharmacokinetic advantages:
- Binding Affinity : High binding affinity to BSA indicates prolonged circulation time in biological systems.
The interactions were characterized by hydrogen bonding and hydrophobic interactions, which enhance stability in physiological conditions .
Study on Anticancer Properties
In a study investigating anticancer properties, derivatives of compounds similar to the target molecule were tested on various cancer cell lines. The findings revealed that several derivatives exhibited cytotoxic effects on cancer cells:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : Compounds showed IC50 values ranging from 10 µM to 25 µM against these cell lines.
This suggests that modifications in the structure could enhance anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
